

Application of gp120 in HIV Vaccine Prime-Boost Strategies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

## **Application Notes**

The HIV-1 envelope glycoprotein, gp120, is essential for the virus to enter host cells by binding to the CD4 receptor and a coreceptor (CCR5 or CXCR4).[1][2][3] This critical role makes it a primary target for vaccine development, particularly for eliciting neutralizing antibodies.[2][4] However, the high variability of gp120 and its dense glycan shield pose significant challenges to developing a broadly effective vaccine.[1][4]

Prime-boost strategies have emerged as a promising approach to enhance the magnitude, breadth, and quality of the immune response against challenging targets like the HIV envelope. [5][6][7] This approach involves priming the immune system with one type of vaccine vector (e.g., DNA or a viral vector) and boosting with another, often a recombinant protein like gp120, to induce both robust cellular and humoral immunity.[5][8] Heterologous prime-boost regimens, which use different vectors for priming and boosting, are often considered more effective than homologous strategies.[5][8][9]

The landmark RV144 clinical trial, which showed a modest 31.2% efficacy, utilized a canarypox vector (ALVAC) prime and a recombinant gp120 protein boost (AIDSVAX B/E).[10][11] Analysis of this trial suggested that antibodies targeting the V1V2 loop of gp120, along with antibody-dependent cellular cytotoxicity (ADCC), correlated with a reduced risk of infection, highlighting the potential of non-neutralizing antibodies in vaccine-mediated protection.[7][12][13]



Subsequent research has explored various combinations, including DNA priming, different viral vectors, and various adjuvants to improve upon these results.[14][15][16]

## **Key Prime-Boost Strategies Involving gp120**

- Viral Vector Prime gp120 Protein Boost: This is the most clinically advanced strategy. The priming agent is a non-replicating virus (e.g., canarypox, vaccinia virus, adenovirus) engineered to express HIV antigens, including gp120.[5][14][17] This phase is designed to elicit strong T-cell responses and prime B-cells. The boost with a recombinant gp120 protein, typically formulated with an adjuvant like alum or MF59, is intended to amplify and mature the antibody response.[16][17]
- DNA Prime gp120 Protein Boost: This strategy uses a DNA plasmid encoding gp120 (and often other HIV antigens like Gag) for the prime.[15][18] DNA priming is considered very safe and effective at inducing cellular immunity.[7][19] The gp120 protein boost then focuses the immune response on generating high-titer binding and neutralizing antibodies.[19][20] The use of adjuvants like QS-21 with the protein boost is critical for enhancing the antibody response.[21][22]

## **Summary of Immunogenicity Data from Key Studies**

The following tables summarize quantitative data from representative preclinical and clinical studies investigating gp120-based prime-boost vaccines.

Table 1: Human Clinical Trial Immunogenicity Data



| Trial<br>Name <i>l</i><br>Regimen | Prime                                                           | Boost                                | Adjuvant | Key<br>Humoral<br>Respons<br>es (at<br>peak)                                                                            | Key<br>Cellular<br>Respons<br>es                                                           | Referenc<br>e(s) |
|-----------------------------------|-----------------------------------------------------------------|--------------------------------------|----------|-------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|------------------|
| RV144                             | 4x ALVAC-<br>HIV<br>(vCP1521)<br>expressing<br>Env, Gag,<br>Pro | 2x<br>AIDSVAX<br>B/E<br>(gp120)      | Alum     | IgG binding to V1V2 correlated with decreased infection risk. Plasma IgA binding to Env correlated with increased risk. | Modest<br>CD4+ T-<br>cell<br>responses<br>detected.                                        | [10][13][15]     |
| HVTN 105                          | 4x DNA-<br>HIV-PT123<br>(Clade C<br>gp140)                      | 2x<br>AIDSVAX<br>B/E<br>(gp120)      | Alum     | 95-100% of participants developed binding antibodies to gp120 and V1V2 scaffolds.                                       | CD4+ T- cell responses detected in 32-64% of participants . No significant CD8+ responses. | [15]             |
| DP6-001                           | 3x Polyvalent DNA (5 gp120s from clades A,                      | 2x<br>Polyvalent<br>gp120<br>Protein | QS-21    | High titers of gp120- specific IgG. Sera showed reactivity against a                                                    | 90-100% of<br>volunteers<br>had<br>positive<br>Env-<br>specific<br>IFN-y                   | [21][23]         |



|          | B, C, E +<br>Gag)             |                                                    |      | wide range<br>of<br>heterologo<br>us gp120<br>antigens. | ELISPOT responses.                                                                            |      |
|----------|-------------------------------|----------------------------------------------------|------|---------------------------------------------------------|-----------------------------------------------------------------------------------------------|------|
| HVTN 100 | 2x ALVAC-<br>HIV<br>(vCP2438) | 2x ALVAC-<br>HIV +<br>Bivalent<br>Clade C<br>gp120 | MF59 | High IgG3 responses to consensus Env antigens.          | Higher polyfunctio nal CD4+ Env responses compared to Ad26/gp14 0 regimen. No CD8+ responses. | [17] |

Table 2: Preclinical Animal Study Immunogenicity Data



| Animal Model       | Prime                                              | Boost                                        | Key Outcomes                                                                                                                        | Reference(s) |
|--------------------|----------------------------------------------------|----------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Rabbits            | Vaccinia virus<br>expressing<br>CRF02_AG<br>gp120t | Soluble<br>homologous<br>gp120t protein      | Elicited potent binding antibodies. One animal's antibodies neutralized 81.3% (13 of 16) of heterologous tier 2 HIV-1 isolates.     | [11][14]     |
| Rabbits            | DNA encoding<br>JR-CSF gp120                       | Sequence-<br>matched JR-CSF<br>gp120 protein | Elicited potent autologous neutralizing antisera against the resistant JR- CSF primary isolate.                                     | [20]         |
| Rhesus<br>Macaques | DNA encoding<br>chemokine-fused<br>gp120           | HIV Env peptide<br>cocktail<br>(nasogastric) | Induced virus- reactive T-cells (proliferation, IFNy ELISPOT). Boosted primed T-cell immunity and induced long-term mucosal memory. | [18]         |
| Mice               | DNA expressing<br>gp120-14K<br>fusion protein      | MVA-B viral<br>vector                        | Elicited significantly higher Env- specific CD4+ and CD8+ T-cell responses compared to                                              | [24]         |



homologous prime-boost or proteinprime/MVAboost.

# Diagrams Conceptual Diagrams



Click to download full resolution via product page

Caption: A diagram of the heterologous prime-boost vaccine strategy.





Click to download full resolution via product page

Caption: HIV entry mechanism highlighting gp120 as a vaccine target.



## **Experimental Workflow**



Click to download full resolution via product page



Caption: A typical experimental workflow for a prime-boost vaccine study.

## **Experimental Protocols**

These protocols are generalized from methodologies reported in multiple prime-boost studies. [11][14][15][20][21][23] Researchers should adapt them based on the specific immunogens, vectors, adjuvants, and animal models being used.

# Protocol 1: DNA Prime-Recombinant gp120 Protein Boost Immunization in Mice

Objective: To elicit HIV-1 gp120-specific humoral and cellular immune responses in BALB/c mice.

#### Materials:

- Priming Immunogen: Plasmid DNA encoding a codon-optimized gp120 sequence (e.g., 1 mg/mL in sterile PBS).
- Boosting Immunogen: Recombinant gp120 protein (e.g., 0.5 mg/mL in sterile PBS).
- Adjuvant: QS-21 (e.g., 1 mg/mL stock) or Alum.
- BALB/c mice (female, 6-8 weeks old).
- Syringes and needles (e.g., 28-30 gauge for intramuscular injection).
- · Sterile PBS.

#### Procedure:

- Animal Grouping: Randomly assign mice to experimental and control groups (n=5-10 per group). Control groups may include PBS only, vector only, or protein + adjuvant only.
- Prime Immunization (Weeks 0 and 4): a. Prepare the DNA vaccine dose. For a 100 μg dose, mix 100 μL of the DNA plasmid stock with sterile PBS to the desired injection volume (e.g., 50 μL per limb). b. Anesthetize the mouse lightly. c. Administer the DNA vaccine via



intramuscular (IM) injection into the tibialis anterior muscles (50  $\mu$ L per muscle). d. Repeat the priming immunization at Week 4.

- Boost Immunization (Weeks 12 and 20): a. Prepare the protein boost formulation immediately before injection. For a 20 μg protein dose with 10 μg of QS-21 adjuvant: i. In a sterile microfuge tube, mix 40 μL of recombinant gp120 protein stock. ii. Add 10 μL of QS-21 adjuvant stock. iii. Add sterile PBS to a final volume of 100 μL. iv. Mix gently by pipetting. b. Anesthetize the mouse lightly. c. Administer the 100 μL formulation via IM injection into a single site (e.g., quadriceps muscle). d. Repeat the boosting immunization at Week 20.
- Sample Collection: a. Collect blood via tail vein or retro-orbital sinus at baseline (Week 0), two weeks after the second prime (Week 6), and two weeks after each boost (Weeks 14 and 22). b. At the study endpoint (e.g., Week 22), euthanize mice and harvest spleens for cellular assays. c. Process blood samples to separate sera for antibody analysis and store at -80°C.

## Protocol 2: ELISA for gp120-Specific IgG Antibodies

Objective: To quantify the concentration of gp120-specific IgG antibodies in immunized animal sera.

#### Materials:

- Recombinant gp120 protein (same as used for boost).
- Coating Buffer (0.05M bicarbonate buffer, pH 9.6).
- 96-well Immuno MaxiSorp plates.[14]
- Wash Buffer (PBS with 0.05% Tween-20, PBST).
- Blocking Buffer (PBST with 4% non-fat dry milk).
- Mouse serum samples and a known positive control serum.
- HRP-conjugated anti-mouse IgG secondary antibody.
- TMB substrate solution.



- Stop Solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>).
- Microplate reader (450 nm).

#### Procedure:

- Plate Coating: a. Dilute recombinant gp120 protein to 2 μg/mL in Coating Buffer. b. Add 100 μL of the diluted gp120 solution to each well of a 96-well plate. c. Incubate overnight at 4°C.
- Washing and Blocking: a. Wash the plate 3 times with 200  $\mu$ L/well of Wash Buffer. b. Add 200  $\mu$ L of Blocking Buffer to each well. c. Incubate for 1-2 hours at 37°C.
- Serum Incubation: a. Wash the plate 3 times with Wash Buffer. b. Prepare serial dilutions of the test sera (e.g., starting at 1:100) in Blocking Buffer. c. Add 100 μL of diluted sera to the appropriate wells. Include positive and negative controls. d. Incubate for 1.5 hours at 37°C.
- Secondary Antibody Incubation: a. Wash the plate 6 times with Wash Buffer. b. Dilute the HRP-conjugated anti-mouse IgG antibody in Blocking Buffer according to the manufacturer's instructions. c. Add 100 μL of the diluted secondary antibody to each well. d. Incubate for 1 hour at 37°C.
- Detection and Reading: a. Wash the plate 6 times with Wash Buffer. b. Add 100 μL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes. c.
   Stop the reaction by adding 50 μL of Stop Solution to each well. d. Read the optical density (OD) at 450 nm within 30 minutes.
- Data Analysis: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an OD value greater than a pre-determined cut-off (e.g., 2-3 times the mean OD of negative control wells).

### **Protocol 3: TZM-bl Pseudovirus Neutralization Assay**

Objective: To measure the ability of serum antibodies to neutralize HIV-1 entry into target cells.

#### Materials:

• TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing Tatinducible luciferase and β-galactosidase reporter genes).

## Methodological & Application



- HIV-1 Env-pseudotyped virus stock.
- Heat-inactivated test sera.
- Growth medium (DMEM with 10% FBS, penicillin/streptomycin).
- DEAE-Dextran.
- Luciferase assay reagent (e.g., Bright-Glo).
- Luminometer.

#### Procedure:

- Cell Plating: Seed TZM-bl cells in a 96-well flat-bottom plate at 1 x 10<sup>4</sup> cells per well in 100 μL of growth medium. Incubate overnight at 37°C, 5% CO<sub>2</sub>.
- Virus-Serum Incubation: a. Prepare serial dilutions of heat-inactivated test sera in growth medium. b. In a separate 96-well plate, mix 50 μL of each serum dilution with 50 μL of pseudovirus stock (previously titrated to yield ~150,000 relative light units, RLU). c. Include virus-only (no serum) and cells-only (no virus) controls. d. Incubate the serum-virus mixture for 1 hour at 37°C.
- Infection of TZM-bl Cells: a. Aspirate the medium from the TZM-bl cells. b. Add 100 μL of the serum-virus mixture to the cells. Add DEAE-Dextran to a final concentration of 10-20 μg/mL to enhance infection. c. Incubate for 48 hours at 37°C, 5% CO<sub>2</sub>.
- Lysis and Luminescence Reading: a. Remove the medium from the wells. b. Lyse the cells by adding 100  $\mu$ L of luciferase assay reagent to each well and incubate for 2 minutes at room temperature. c. Transfer 100  $\mu$ L of the cell lysate to a white 96-well plate. d. Measure luminescence (RLU) using a luminometer.
- Data Analysis: a. Calculate the percent neutralization for each serum dilution using the formula: % Neutralization = 100 \* [1 (RLU\_serum RLU\_cells) / (RLU\_virus RLU\_cells)] b. The neutralization titer (ID50) is defined as the reciprocal of the serum dilution that results in a 50% reduction in RLU compared to the virus-only control.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Envelope glycoprotein GP120 Wikipedia [en.wikipedia.org]
- 2. Structure and Function of the HIV Envelope Glycoprotein as Entry Mediator, Vaccine Immunogen, and Target for Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV envelope: challenges and opportunities for development of entry inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycan Profiles of gp120 Protein Vaccines from Four Major HIV-1 Subtypes Produced from Different Host Cell Lines under Non-GMP or GMP Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel prime-boost vaccine strategies against HIV-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Heterologous Prime-Boost HIV-1 Vaccination Regimens in Pre-Clinical and Clinical Trials -PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Heterologous prime-boost vaccination drives early maturation of HIV broadly neutralizing antibody precursors in humanized mice PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Prime-Boost Immunization Strategy with Vaccinia Virus Expressing Novel gp120 Envelope Glycoprotein from a CRF02\_AG Isolate Elicits Cross-Clade Tier 2 HIV-1 Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immune Correlates of Vaccine Protection Against HIV-1 Acquisition: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immune-Correlates Analysis of an HIV-1 Vaccine Efficacy Trial PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. DNA priming and gp120 boosting induces HIV-specific antibodies in a randomized clinical trial PMC [pmc.ncbi.nlm.nih.gov]

## Methodological & Application





- 16. Safety and immunogenicity of a subtype C ALVAC-HIV (vCP2438) vaccine prime plus bivalent subtype C gp120 vaccine boost adjuvanted with MF59 or alum in healthy adults without HIV (HVTN 107): A phase 1/2a randomized trial | PLOS Medicine [journals.plos.org]
- 17. ALVAC-prime and monomeric gp120 protein boost induces distinct HIV-1 specific humoral and cellular responses compared with adenovirus-prime and trimeric gp140 protein boost PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prime-Boost Vaccination Using Chemokine-Fused gp120 DNA and HIV Envelope Peptides Activates Both Immediate and Long-Term Memory Cellular Responses in Rhesus Macaques PMC [pmc.ncbi.nlm.nih.gov]
- 19. The influence of delivery vectors on HIV vaccine efficacy PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prime-Boost Immunization of Rabbits with HIV-1 gp120 Elicits Potent Neutralization Activity against a Primary Viral Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cross-subtype antibody and cellular immune responses induced by a polyvalent DNA prime—protein boost HIV-1 vaccine in healthy human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Adjuvant-dependent cytokine profiles in the context of a DNA prime-protein boost HIV-1 vaccine PMC [pmc.ncbi.nlm.nih.gov]
- 23. CROSS-SUBTYPE ANTIBODY AND CELLULAR IMMUNE RESPONSES INDUCED BY A POLYVALENT DNA PRIME-PROTEIN BOOST HIV-1 VACCINE IN HEALTHY HUMAN VOLUNTEERS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of gp120 in HIV Vaccine Prime-Boost Strategies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2356704#application-of-gp120-in-hiv-vaccine-prime-boost-strategies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com